molecular formula C6H12F3N B12836720 (R)-N-Methyl-1,1,1-Trifluoro-2-pentylamine CAS No. 1389310-14-8

(R)-N-Methyl-1,1,1-Trifluoro-2-pentylamine

Cat. No.: B12836720
CAS No.: 1389310-14-8
M. Wt: 155.16 g/mol
InChI Key: FJPJIBYNAPGESZ-RXMQYKEDSA-N
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Description

®-N-Methyl-1,1,1-Trifluoro-2-pentylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-1,1,1-Trifluoro-2-pentylamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a pentylamine derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, ®-N-Methyl-1,1,1-Trifluoro-2-pentylamine.

Industrial Production Methods

In industrial settings, the production of ®-N-Methyl-1,1,1-Trifluoro-2-pentylamine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1,1,1-Trifluoro-2-pentylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

Chemistry

®-N-Methyl-1,1,1-Trifluoro-2-pentylamine is used as a building block in organic synthesis, particularly in the development of chiral compounds and catalysts.

Biology

In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.

Medicine

Industry

In the agrochemical industry, ®-N-Methyl-1,1,1-Trifluoro-2-pentylamine is used in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of ®-N-Methyl-1,1,1-Trifluoro-2-pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Methyl-1,1,1-Trifluoro-2-pentylamine: The enantiomer of the compound with different biological activity.

    N-Methyl-1,1,1-Trifluoro-2-butylamine: A similar compound with a shorter alkyl chain.

    N-Methyl-1,1,1-Trifluoro-2-hexylamine: A similar compound with a longer alkyl chain.

Uniqueness

®-N-Methyl-1,1,1-Trifluoro-2-pentylamine is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

1389310-14-8

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-N-methylpentan-2-amine

InChI

InChI=1S/C6H12F3N/c1-3-4-5(10-2)6(7,8)9/h5,10H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

FJPJIBYNAPGESZ-RXMQYKEDSA-N

Isomeric SMILES

CCC[C@H](C(F)(F)F)NC

Canonical SMILES

CCCC(C(F)(F)F)NC

Origin of Product

United States

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